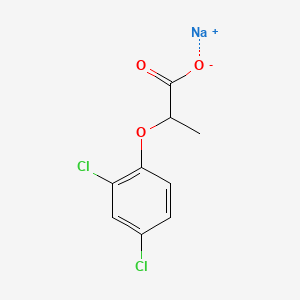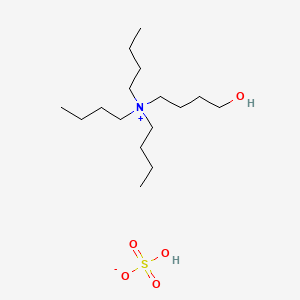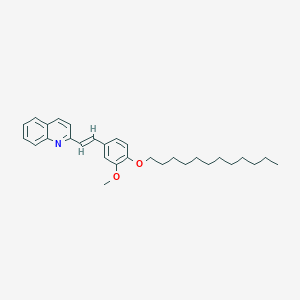
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound features a dodecyloxy and methoxy substitution, which may impart unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several established protocols, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the dodecyloxy and methoxy groups. For instance, the Friedlander synthesis involves the condensation of aniline with a carbonyl compound, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave and ultraviolet irradiation-promoted synthesis . These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline, and various substituted quinolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Quinoline derivatives, including 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and probes for biological pathways.
Medicine: Investigated for their anticancer, antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, quinoline-based antimalarial drugs inhibit heme polymerase, disrupting the parasite’s ability to detoxify heme . The specific mechanism for 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline would depend on its particular biological activity and target.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar structure.
Ciprofloxacin: An antibiotic containing a quinoline moiety.
Uniqueness
The presence of dodecyloxy and methoxy groups in 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other quinoline derivatives .
Propiedades
Número CAS |
93207-03-5 |
|---|---|
Fórmula molecular |
C30H39NO2 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+ |
Clave InChI |
VQWGCFKMUFNLIK-LVZFUZTISA-N |
SMILES isomérico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


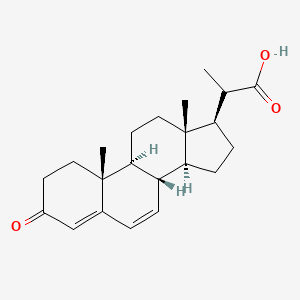
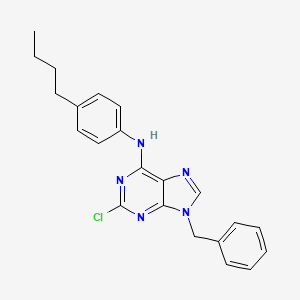
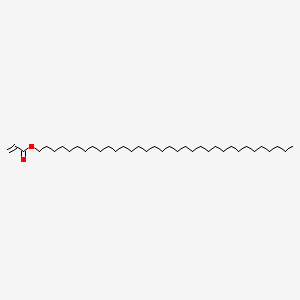
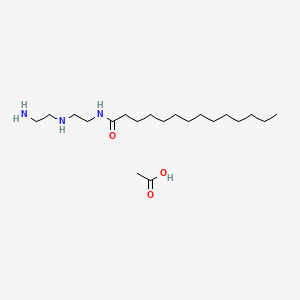
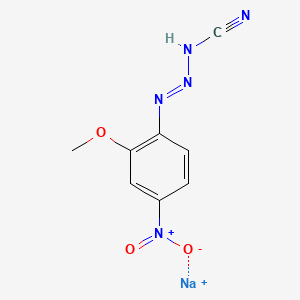
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
